Product packaging for Glycine(Cat. No.:CAS No. 18875-39-3)

Glycine

Cat. No.: B10761703
CAS No.: 18875-39-3
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

Glycine is a fundamental, non-essential amino acid that serves as a critical building block for protein synthesis and plays multifaceted roles in biochemical and physiological research. Its key research value lies in its dual function as both an inhibitory neurotransmitter in the central nervous system and a requisite component for cell proliferation. In neuroscience, this compound acts as a co-agonist alongside glutamate for the activation of NMDA receptors, which are pivotal for synaptic plasticity, learning, and memory. Consequently, it is extensively used in studies investigating neuroprotection, excitotoxicity, and cognitive function. Beyond neurobiology, this compound is an essential supplement in cell culture media, where it supports the growth and viability of a wide range of cell lines. In molecular biology and biochemistry, it is a fundamental component of electrophoresis buffers and protein purification systems due to its effective buffering capacity in the physiological pH range. Researchers also utilize this compound to study its cytoprotective properties, including its role in antioxidative defense mechanisms and its ability to mitigate metabolic stress in various in vitro models. This reagent is presented as a high-purity compound, rigorously tested to ensure consistency and reliability for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2 B10761703 Glycine CAS No. 18875-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoacetic acid
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InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
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InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N
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Molecular Formula

C2H5NO2
Record name GLYCINE
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Related CAS

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1))
Record name Glycine [USP:INN]
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DSSTOX Substance ID

DTXSID9020667
Record name Glycine
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Molecular Weight

75.07 g/mol
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Physical Description

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol)
Record name GLYCINE
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Density

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C
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Vapor Pressure

0.00000013 [mmHg]
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Color/Form

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc

CAS No.

56-40-6, 25718-94-9, 18875-39-3
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Melting Point

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C
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Molecular and Enzymatic Mechanisms of Glycine Metabolism

Glycine (B1666218) Biosynthesis Pathways and Associated Enzymology

This compound can be synthesized through several pathways in organisms. The primary route in most organisms involves the conversion of serine. wikipedia.orgnih.gov Other pathways include production from threonine, choline (B1196258), hydroxyproline (B1673980), and glyoxylate (B1226380). metabolon.comwikipedia.orgnih.gov

Serine Hydroxymethyltransferase (SHMT) Catalytic Mechanisms and Regulatory Networks

Serine hydroxymethyltransferase (SHMT) is a key enzyme in this compound biosynthesis, catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to this compound and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgmdpi.comnih.gov This reaction is a crucial step in one-carbon metabolism, providing one-carbon units for the synthesis of various cellular components, including purines, thymidylate, and methionine. nih.govnih.gov SHMT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgnih.govbiorxiv.org

The catalytic mechanism of SHMT involves the formation of a Schiff base intermediate between serine and the PLP cofactor. ontosight.airsc.orgwikipedia.org A glutamate (B1630785) residue in the active site is proposed to act as an acid-base catalyst. rsc.org Following the formation of the external aldimine (PLP-serine), the enzyme facilitates the cleavage of the β-carbon of serine, releasing this compound and a formaldehyde (B43269) intermediate. rsc.orgwikipedia.org In the presence of THF, the formaldehyde is transferred to THF, forming 5,10-CH2-THF. rsc.orgwikipedia.org

In eukaryotes, SHMT exists in different isoforms, primarily cytosolic (SHMT1) and mitochondrial (SHMT2). nih.govnih.govbiorxiv.org These isoforms can work in opposite directions depending on cellular conditions. nih.gov SHMT activity is subject to regulatory mechanisms. For instance, the catalytic activity of SHMT1 can be riboregulated by the binding of RNA molecules, such as the 5'UTR of the SHMT2 mRNA transcript. biorxiv.org This interaction can selectively inhibit the serine to this compound conversion. biorxiv.org Additionally, the expression levels of SHMT isoforms are regulated, potentially through a crosstalk mechanism between the cytosolic and mitochondrial forms. nih.gov

Threonine Aldolase-Mediated this compound Production Pathways

Threonine aldolase (B8822740) (TA), also known as L-threonine acetaldehyde-lyase, catalyzes the reversible cleavage of L-threonine into this compound and acetaldehyde. wikipedia.orgontosight.aigoogle.com This enzyme belongs to the lyase family and utilizes pyridoxal phosphate (B84403) as a cofactor. wikipedia.orgontosight.ai The mechanism involves the cleavage of a carbon-carbon bond in threonine, forming a Schiff base intermediate. ontosight.ai

While functional in some organisms like mice, the gene encoding threonine aldolase in humans (GLY1) contains mutations that render the enzyme inactive and the gene is no longer transcribed. wikipedia.org Despite its inactivity in humans, threonine aldolase is significant in microbial metabolism and has garnered interest for its application in biocatalysis for the synthesis of β-hydroxy-α-amino acids through the aldol (B89426) condensation of this compound with various aldehydes. nih.govgoogle.comnih.gov Research efforts focus on engineering threonine aldolases to enhance their substrate specificity and stereoselectivity for synthetic applications. nih.govnih.gov

Alternative this compound Synthetic Routes and Their Research Implications

Beyond the primary pathways involving serine and threonine, this compound can also be synthesized through other routes. One such pathway involves the transamination of glyoxylate. metabolon.comnih.govontosight.ai Enzymes like alanine (B10760859):glyoxylate aminotransferase (AGXT) and serine:glyoxylate aminotransferase catalyze the transfer of an amino group from donors like alanine or serine to glyoxylate, producing this compound and a corresponding keto-acid. nih.govontosight.ai This pathway is important for maintaining this compound balance and is linked to conditions like primary hyperoxaluria type 1 when dysregulated. ontosight.ai

Another less characterized route involves the reversal of the this compound cleavage system reactions, which is primarily a catabolic pathway but can function in the reverse direction for this compound synthesis under specific conditions. nih.gov This has been demonstrated in organisms like yeast and in vitro in animal tissues. nih.gov

Research into alternative this compound synthetic routes has implications in various fields. Understanding these pathways is crucial for comprehending metabolic disorders and developing therapeutic strategies. ontosight.ai Furthermore, exploring these routes in microorganisms is relevant for developing sustainable biotechnological processes for this compound production through fermentation, offering a "green" alternative to chemical synthesis from fossil precursors. anr.fr Prebiotic synthesis research also investigates potential alternative routes for this compound formation under early Earth conditions, including reactions involving HCN, CO2, methylamine, and acetic acid. acs.orgmdpi.comacs.org Novel pathways, such as the "oxyglycolate path," are being explored using computational methods. acs.org

This compound Catabolism and the this compound Cleavage System (GCS)

The primary pathway for this compound catabolism in animals and plants is mediated by the this compound cleavage system (GCS), also known as the this compound decarboxylase complex (GDC). wikipedia.orgnih.govwikipedia.org This multi-enzyme system catalyzes the oxidative cleavage of this compound, a reversible reaction that produces carbon dioxide, ammonia (B1221849), and 5,10-methylenetetrahydrofolate. wikipedia.orgnih.govwikipedia.orgfrontiersin.org

This system is widely distributed and plays a significant role in serine and this compound catabolism, as well as contributing to the one-carbon pool. nih.govresearchgate.net Defects in the GCS can lead to nonketotic hyperglycinemia, a severe metabolic disorder. nih.gov

Allosteric and Post-Translational Regulation of this compound Cleavage System Activity

The activity of the this compound Cleavage System is subject to regulation at multiple levels, including allosteric and post-translational modifications. While detailed allosteric regulation specific to the GCS components is an area of ongoing research, general mechanisms of allosteric regulation in enzyme complexes involve the binding of ligands at sites distinct from the active site, inducing conformational changes that affect catalytic activity. frontiersin.org

Post-translational modifications (PTMs) play a significant role in modulating protein function, including the activity of GCS components. frontiersin.orglibretexts.orgwou.edu For example, studies have shown that the P-protein (GLDC) can be regulated by post-translational modifications such as acetylation. researchgate.net Acetylation of specific lysine (B10760008) residues in GLDC has been shown to influence its enzymatic activity and stability. researchgate.net Research indicates that the activity of GLDC, and subsequently the GCS, can be regulated by pathways such as the mTORC1 pathway, which influences GLDC deacetylation and degradation. researchgate.net

Interplay of this compound Metabolism with One-Carbon Metabolism Research

This compound metabolism is intricately linked with one-carbon (1C) metabolism, a network of reactions essential for various cellular processes, including nucleotide synthesis, methylation, and amino acid homeostasis. nih.govmdpi.com This interplay primarily occurs through folate-dependent pathways and interactions with the methionine cycle. nih.govmdpi.com

Folate-Dependent Pathways and this compound Interconversions

Folate coenzymes are central to 1C metabolism, acting as acceptors and donors of 1C units. aacrjournals.orgiastate.edu this compound is a significant source of these 1C units, particularly through its interconversion with serine. aacrjournals.orgoncotarget.com The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into this compound and 5,10-methylene-THF, a key 1C donor. oncotarget.comekb.eg This reaction is a central point of intersection between this compound metabolism and the folate cycle. oncotarget.com Research indicates that this pathway is crucial for processes like de novo purine (B94841) and thymidine (B127349) monophosphate biosynthesis. aacrjournals.org Studies using isotope tracing have shown that threonine can enter one-carbon metabolism through this compound cleavage, highlighting the interconnectedness of these pathways. nih.gov The mitochondrial this compound biosynthetic pathway has been shown to correlate with proliferation rates in cancer cell lines, emphasizing the importance of this link in cellular growth. oncotarget.com

Methionine Cycle and S-Adenosylmethionine (SAM) Interactions with this compound Metabolism

The methionine cycle is another crucial component of 1C metabolism that interacts with this compound metabolism. mdpi.comcreative-proteomics.com The methionine cycle is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell. nih.govfrontiersin.org Several amino acids, including this compound and serine, can initiate the folate cycle, which in turn facilitates the generation of SAM in the methionine cycle. nih.gov

This compound N-methyltransferase (GNMT) plays a role in regulating intracellular SAM concentration by catalyzing the methylation of this compound to form sarcosine (B1681465), consuming SAM in the process. iastate.edufrontiersin.org This reaction helps maintain the SAM:S-adenosylhomocysteine (SAH) ratio, which is critical for methylation reactions. frontiersin.organnalsgastro.gr Research suggests that GNMT expression can influence cellular folate status and promote the retention of 5-methyltetrahydrofolate (MTHF), thereby supporting MTHF-dependent remethylation of homocysteine to methionine. annalsgastro.gr Studies have also shown that methionine restriction can directly impact SAM levels and downstream methylation events. frontiersin.org

This compound Conjugation Reactions and Their Enzymatic Basis

This compound conjugation is a significant metabolic pathway involved in the detoxification and excretion of various carboxylic acids, including both endogenous compounds and xenobiotics. nwu.ac.zaresearchgate.net This process typically involves the formation of an amide bond between the carboxyl group of the substrate and the amino group of this compound. uniroma1.it

Research on this compound N-Acyltransferases and Conjugation of Carboxylic Acids

The primary enzymes catalyzing this compound conjugation are this compound N-acyltransferases (GLYATs). nwu.ac.zaresearchgate.net These mitochondrial enzymes facilitate the transfer of an acyl group from an activated carboxylic acid (in the form of an acyl-CoA thioester) to this compound. researchgate.netal-edu.com Research has characterized the two-step enzymatic pathway: first, the carboxylic acid is activated to an acyl-CoA by mitochondrial medium-chain fatty acid: CoA ligases (ACSMs), and then GLYAT catalyzes the conjugation to this compound. nwu.ac.zauniroma1.it

Studies have investigated the substrate specificity of GLYAT, noting that it conjugates a range of xenobiotic carboxylic acids, such as benzoic acid and salicylate. researchgate.netuniroma1.it The this compound conjugation of benzoic acid to form hippuric acid is a well-studied example of this pathway. uniroma1.itplos.org Research highlights the importance of GLYAT in maintaining coenzyme A (CoASH) homeostasis in the liver by processing xenobiotic acyl-CoAs. uniroma1.itresearchgate.net Interindividual variation in this compound conjugation capacity has been observed, and research aims to understand the genetic and enzymatic basis for this variability. nwu.ac.zaresearchgate.net

Investigation of Bile Acid-Glycine Conjugation Enzymes

Bile acids, synthesized from cholesterol in the liver, undergo conjugation with either this compound or taurine (B1682933) before excretion. nih.gov This conjugation is crucial for their emulsifying properties and facilitates their elimination. nih.gov Research has explored the enzymes responsible for bile acid-glycine conjugation.

Studies comparing bile acid conjugation in different species have revealed variations in the preference for this compound or taurine conjugation. nih.gov While most non-mammalian vertebrates conjugate bile acids exclusively with taurine, placental mammals can conjugate with both this compound and taurine. nih.gov Investigations in guinea pigs and rabbits, for instance, have provided insights into the enzymatic basis for this difference, suggesting the presence of enzymes with varying affinities for this compound and taurine. nih.gov Evidence suggests that in some placental mammals, a single enzyme may be responsible for conjugating bile acids with both this compound and taurine. nih.gov

Glycine S Roles in Advanced Cellular and Systems Biology Research

Mechanistic Investigations of Glycine (B1666218) as a Neurotransmitter and Neuromodulator

In the mammalian CNS, this compound is recognized as a major inhibitory neurotransmitter, particularly prevalent in the spinal cord, brainstem, and cerebellum. nih.govclevelandclinic.org Its inhibitory effects are primarily mediated by the activation of strychnine-sensitive this compound receptors (GlyRs), which are ligand-gated chloride channels. nih.govfrontiersin.orgfrontiersin.orgphysiology.orgmdpi.com The binding of this compound to these receptors increases the permeability of the postsynaptic membrane to chloride ions, resulting in an influx of negative charge that hyperpolarizes the neuron and reduces its excitability. frontiersin.org This inhibitory action is crucial for regulating motor control, processing sensory information, and maintaining the balance between excitation and inhibition. nih.govphysiology.orgnih.gov

Beyond its well-established inhibitory role, this compound also acts as a significant neuromodulator. A key aspect of this neuromodulatory function is its obligatory co-agonist role at the N-methyl-D-aspartate receptor (NMDAR). mdpi.comresearchgate.netnih.gov NMDARs are a subtype of ionotropic glutamate (B1630785) receptors that are essential for synaptic plasticity, learning, and memory. Their activation requires the simultaneous binding of glutamate to the agonist site and a co-agonist, either this compound or D-serine, to a distinct modulatory site. mdpi.com By influencing the activity of NMDARs, this compound can modulate excitatory neurotransmission, highlighting its capacity to impact both major arms of synaptic signaling. nih.gov The presence of this compound transporters on glial cells and their capacity to release this compound further support a neuromodulatory role for this compound. nih.gov Recent studies also suggest novel neuromodulatory actions mediated by newly identified "metabotropic" this compound receptors, expanding the known repertoire of this compound signaling mechanisms. nih.gov

This compound Receptor (GlyR) Subtypes and Their Functional Heterogeneity

This compound receptors are pentameric assemblies of homologous subunits, belonging to the Cys-loop superfamily of ligand-gated ion channels, which also includes GABAA receptors, nicotinic acetylcholine (B1216132) receptors, and serotonin (B10506) type-3 receptors. frontiersin.orgfrontiersin.orgphysiology.orgfrontiersin.org In vertebrates, GlyRs are formed from combinations of four alpha (α1-α4) subunits and a single beta (β) subunit. frontiersin.orgfrontiersin.orgphysiology.orgfrontiersin.org The specific subunit composition dictates the pharmacological and functional properties of the receptor, leading to significant functional heterogeneity among GlyR subtypes. nih.govfrontiersin.orgphysiology.orgbiorxiv.org

Functional GlyRs can exist as homomers, typically composed solely of alpha subunits (e.g., α1 homopentamers), or as heteromers, which include both alpha and beta subunits (e.g., αβ heteropentamers). frontiersin.orgphysiology.orgfrontiersin.org These different assemblies exhibit distinct sensitivities to this compound and various modulators, as well as differing channel kinetics. frontiersin.orgphysiology.orgfrontiersin.org The subunit expression profile changes throughout development; for instance, homomeric α2 GlyRs are prevalent in the immature brain, while heteromeric α1β GlyRs are the dominant form in the adult CNS. frontiersin.orgphysiology.org This developmental shift in subunit composition contributes to changes in the characteristics of glycinergic inhibition. physiology.org The functional heterogeneity arising from different GlyR subtypes at individual synapses is thought to contribute to the variability observed in the amplitude of miniature inhibitory postsynaptic currents (mIPSCs). jneurosci.org

Molecular Architecture and Ligand-Gating Mechanisms of GlyRs

The molecular architecture of GlyRs follows the conserved design of Cys-loop receptors, featuring an extracellular domain (ECD) containing the ligand-binding site, a transmembrane domain (TMD) that forms the ion channel pore, and intracellular loops involved in receptor trafficking and interaction with intracellular proteins. frontiersin.org Significant progress in understanding GlyR structure and function has been made through high-resolution cryo-electron microscopy (cryo-EM) studies. frontiersin.orgfrontiersin.org These studies have provided detailed insights into the arrangement of subunits and the conformational changes associated with channel gating. frontiersin.orgfrontiersin.org

This compound binds to an orthosteric site located at the interface between adjacent subunits within the ECD. frontiersin.org Agonist binding initiates a series of conformational transitions that couple ligand binding to the opening of the chloride channel pore in the TMD. frontiersin.orgbiorxiv.orgpnas.org This gating process involves transitions between distinct functional states, including resting (closed), active (open), and desensitized (closed) states. frontiersin.orgbiorxiv.orgpnas.org Research employing techniques like voltage-clamp fluorimetry and molecular dynamics simulations has revealed that the gating transition is a progressive process involving structural rearrangements in both the ECD and the ECD-TMD interface. biorxiv.orgpnas.org Cryo-EM structures have captured GlyRs in various conformations stabilized by different ligands, such as this compound, the antagonist strychnine (B123637), and the allosteric modulator ivermectin, providing snapshots of the receptor during the gating cycle. frontiersin.orgfrontiersin.orgoup.com

Allosteric Modulation of this compound Receptors and Receptor Pharmacology Research

This compound receptor activity is subject to modulation by a variety of compounds that bind to allosteric sites, distinct from the primary this compound binding site. oup.comoup.comnih.govnih.gov This allosteric modulation can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation) the receptor's response to this compound. oup.comnih.govnih.gov Research has identified multiple allosteric binding sites on the GlyR complex, including sites within the transmembrane domain. oup.comoup.com

Pharmacological studies aim to identify and characterize compounds that act as allosteric modulators of GlyRs. Numerous endogenous and exogenous substances have been shown to allosterically influence GlyR function, including certain neurotransmitters, neuromodulators, general anesthetics, and alcohols. nih.govfrontiersin.org For instance, zinc is a well-characterized allosteric modulator that can potentiate or inhibit GlyR currents depending on its concentration, acting at distinct sites. nih.gov Ethanol also differentially affects homomeric and heteromeric GlyRs, highlighting the subtype-specific nature of allosteric modulation. frontiersin.org

Recent structural studies, particularly using cryo-EM, have provided a structural basis for understanding how these modulators interact with GlyRs and influence their conformation and function. oup.comoup.comnih.gov This structural information is invaluable for the rational design and development of novel pharmacological agents targeting GlyRs. frontiersin.orgfrontiersin.orgnih.gov Resources like the this compound Receptor Allosteric Ligands Library (GRALL) serve as valuable databases compiling information on compounds with documented GlyR modulatory activity, supporting in silico drug discovery efforts. oup.com

Synaptic Localization, Trafficking, and Post-Synaptic Density Interactions of GlyRs

The precise targeting and clustering of GlyRs at inhibitory postsynaptic sites are fundamental for effective synaptic transmission. frontiersin.orgeneuro.org GlyRs are anchored at the postsynaptic density (PSD) through a crucial interaction between their intracellular beta subunit and the scaffolding protein gephyrin. physiology.orgoup.comfrontiersin.orgresearchgate.netfrontiersin.org Gephyrin forms a submembranous lattice that organizes and stabilizes GlyR clusters at inhibitory synapses. frontiersin.orgfrontiersin.org

The dynamic regulation of GlyR numbers at synapses involves a complex interplay of trafficking processes, including exocytosis, endocytosis, and lateral diffusion within the plasma membrane. frontiersin.orgeneuro.orgfrontiersin.org GlyRs are transported to the cell surface and then move between synaptic and extrasynaptic compartments via lateral diffusion. frontiersin.orgeneuro.orgfrontiersin.org Interaction with gephyrin restricts the lateral mobility of GlyRs, confining them to synaptic sites. frontiersin.orgfrontiersin.org Intracellular transport of GlyRs involves their association with cytoskeletal elements and motor proteins, such as kinesin superfamily protein 5 (KIF5) and dynein light chains, which facilitate their movement within neurons. frontiersin.org

The formation and maintenance of GlyR clusters at the PSD are dynamic processes influenced by neuronal activity and interactions with a network of associated proteins. frontiersin.orgeneuro.orgfrontiersin.orgnih.gov Disruptions in the interaction between GlyRs and gephyrin, or mutations in genes encoding GlyR subunits or interacting proteins, can lead to impaired synaptic localization and function, contributing to neurological disorders. nih.govfrontiersin.orgfrontiersin.orgnih.gov Proteomic studies are identifying novel proteins that interact with GlyR subunits, shedding light on the complex protein networks that regulate GlyR trafficking, anchoring, and function at synapses. researchgate.netnih.gov

This compound Transporter (GlyT) System Research

This compound transporters (GlyTs) play a critical role in regulating the extracellular concentration of this compound, thereby controlling the temporal and spatial dynamics of glycinergic signaling. researchgate.netnih.govd-nb.infotandfonline.comnih.govnih.govmdpi.com These transporters are responsible for the reuptake of this compound from the synaptic cleft and the extracellular space, ensuring the efficient termination of glycinergic neurotransmission and influencing the availability of this compound as a co-agonist for NMDARs. researchgate.netnih.govd-nb.infotandfonline.comnih.govnih.gov GlyTs are members of the Na⁺/Cl⁻-dependent solute carrier family 6 (SLC6). researchgate.netd-nb.infonih.gov Two main subtypes, this compound transporter type 1 (GlyT1) and this compound transporter type 2 (GlyT2), have been identified and characterized. researchgate.netd-nb.infotandfonline.comnih.gov

GlyT1 is primarily located on glial cells, particularly astrocytes, and is thought to regulate the ambient extracellular this compound concentration, thereby modulating the activity of synaptic and extrasynaptic NMDARs. mdpi.comresearchgate.netd-nb.infotandfonline.comnih.govnih.gov GlyT2, in contrast, is predominantly found on the presynaptic terminals of glycinergic neurons and is responsible for the high-affinity reuptake of this compound from the synaptic cleft, facilitating the recycling of this compound for vesicular packaging and release. mdpi.comresearchgate.netd-nb.infotandfonline.comnih.govnih.govmdpi.com This differential localization underscores their distinct roles in shaping glycinergic and glutamatergic neurotransmission. d-nb.infotandfonline.comnih.gov Research focuses on understanding the expression patterns, transport kinetics, regulatory mechanisms, and protein interactions of both GlyT subtypes. Dysregulation of GlyT function has been implicated in various neurological and psychiatric disorders. nih.govresearchgate.netd-nb.infonih.govmdpi.com

Structure-Function Studies of GlyT1 and GlyT2 Isoforms

GlyT1 and GlyT2 exhibit approximately 50% amino acid sequence identity but differ in their pharmacological profiles and tissue distribution. d-nb.infotandfonline.com Both transporters are predicted to have a core structure consisting of 12 transmembrane domains (TMDs), with intracellular N and C termini. d-nb.infomdpi.com Structural insights have been gained from studies of bacterial homologs, such as the leucine (B10760876) transporter LeuT, which share a similar fold and transport mechanism. mdpi.com X-ray crystallography of a truncated human GlyT1 has further contributed to understanding its structure. mdpi.com

Both GlyT1 and GlyT2 genes undergo alternative splicing, leading to the expression of multiple isoforms with variations primarily in their N-terminal regions. d-nb.infotandfonline.comnih.gov For GlyT1, different isoforms (e.g., GlyT1a, GlyT1b, GlyT1c) are generated from distinct promoters and alternative splicing events. d-nb.infotandfonline.comnih.gov Similarly, GlyT2 has multiple reported isoforms (e.g., GlyT2a, GlyT2b, GlyT2c) differing in their N-termini. d-nb.infotandfonline.com While the functional significance of all these isoforms is not fully understood, some studies suggest potential differences in their localization, regulation, or interaction with other proteins. tandfonline.com

Structure-function studies employ a range of techniques, including mutagenesis, electrophysiology, and biochemical assays, to investigate the relationship between the structure of GlyTs and their transport activity, substrate specificity, and ion coupling. pnas.org These studies have identified key residues and domains involved in this compound binding and translocation across the membrane. GlyT-mediated transport is coupled to the electrochemical gradients of sodium and chloride ions. GlyT1 couples the transport of one this compound molecule to the co-transport of two Na⁺ ions and one Cl⁻ ion. mdpi.com GlyT2, on the other hand, couples this compound transport to the co-transport of three Na⁺ ions and one Cl⁻ ion, providing it with a higher concentrating capacity that is essential for filling synaptic vesicles. mdpi.commdpi.com Despite some evidence suggesting potential oligomerization, studies indicate that functional GlyT1 and GlyT2 at the plasma membrane operate as monomeric units. pnas.org

Regulatory Mechanisms Governing this compound Uptake and Release at Synapses

This compound, functioning as a key inhibitory neurotransmitter in the mammalian central nervous system (CNS), has its synaptic concentrations tightly controlled by this compound transporters (GlyTs). These transporters mediate the reuptake of this compound from the synaptic cleft into nerve terminals and adjacent glial cells. GlyTs belong to the Na+/Cl--dependent transporter family. d-nb.infod-nb.info Two primary subtypes, GlyT1 and GlyT2, exhibit distinct localization and functional roles. d-nb.infod-nb.info

GlyT1 is predominantly expressed in glial cells surrounding both inhibitory and excitatory synapses, although it can also be found on terminals of some excitatory neurons. d-nb.info Its primary function at glycinergic synapses is to clear this compound from the synaptic cleft, thereby terminating inhibitory neurotransmission. d-nb.infod-nb.info At excitatory synapses, GlyT1 modulates this compound concentrations, influencing the activity of N-methyl-D-aspartate receptors (NMDARs), which require this compound as a co-agonist. d-nb.infod-nb.inforesearchgate.net GlyT1 maintains extracellular synaptic this compound concentrations at approximately 100 nM. plos.org

GlyT2, in contrast, is primarily localized to the presynaptic plasma membrane of glycinergic neurons. d-nb.infod-nb.info Its main role is to transport this compound back into the nerve terminal, which is essential for refilling synaptic vesicles with this compound via the H+-dependent vesicular inhibitory amino acid transporter (VIAAT). d-nb.info This process is crucial for maintaining the efficacy of glycinergic neurotransmission. d-nb.infod-nb.info this compound transport by GlyT2 is coupled to the co-transport of three Na+ ions, while GlyT1 transport is coupled to only two Na+ ions, contributing to their differing concentrating capacities. plos.org

Regulation of GlyT activity and number is critical for controlling neurotransmission efficacy. d-nb.info Changes in the transport activity or plasma membrane presence of GlyTs can significantly impact synaptic function. d-nb.info For instance, downregulation of GlyT1 in the spinal cord would potentiate glycinergic inhibition, whereas reducing GlyT2 expression would depress it. d-nb.info Regulation mechanisms are thought to involve phosphorylation and interactions with other proteins, as well as Ca2+-triggered exocytosis and internalization for GlyT2. d-nb.infod-nb.info

This compound release at synapses primarily occurs through vesicular release from presynaptic terminals of glycinergic neurons, a process facilitated by GlyT2-mediated reuptake and subsequent vesicular packaging. d-nb.info However, this compound can also be released from astrocytes via non-vesicular mechanisms, such as reverse transport by GlyT1, particularly in areas like the cortex and hippocampus where it supports tonic inhibition. frontiersin.org Following neuronal release, this compound can reach the extrasynaptic space via spillover, affecting extrasynaptic GlyR and NMDAR activities. researchgate.net

Here is a table summarizing the key characteristics of GlyT1 and GlyT2:

FeatureGlyT1GlyT2
Primary LocalizationGlial cells, some excitatory neuron terminalsPresynaptic terminals of glycinergic neurons
Primary FunctionThis compound clearance from synaptic cleftThis compound reuptake into presynaptic terminal
Role at Glycinergic SynapsesTerminates inhibitory neurotransmissionProvides this compound for vesicular release
Role at Glutamatergic SynapsesModulates NMDAR co-agonist concentrationNot primarily involved
Na+ CouplingCo-transports 2 Na+ ionsCo-transports 3 Na+ ions
Impact of InhibitionPotentiates glycinergic inhibitionDepresses glycinergic neurotransmission

This compound's Contribution to Synaptic Plasticity Mechanisms and Neuronal Network Dynamics

This compound plays a dual role in modulating synaptic plasticity and neuronal network dynamics, acting as both an inhibitory neurotransmitter via this compound receptors (GlyRs) and as a co-agonist for excitatory NMDARs. sigmaaldrich.comresearchgate.net

At inhibitory synapses, primarily in the spinal cord and brainstem, this compound binding to GlyRs, which are ligand-gated chloride ion channels, mediates fast inhibitory neurotransmission. frontiersin.orgsigmaaldrich.com This inhibitory action is crucial for processes like motor control and pain perception in the adult. frontiersin.org Inhibitory this compound receptors regulate the postsynaptic potential by attenuating excitatory postsynaptic potentials, which is particularly important in rapid signal transmission systems. researchgate.net

At excitatory glutamatergic synapses, particularly in forebrain regions, this compound acts as an obligatory co-agonist for NMDARs, along with glutamate. sigmaaldrich.comresearchgate.netutep.edu NMDARs are critical for synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory. researchgate.netplos.orgwikipedia.org The activation of NMDARs requires the binding of both glutamate and a co-agonist, which can be either this compound or D-serine. researchgate.netplos.org

Research indicates that the prevalence of this compound or D-serine as the dominant NMDAR co-agonist can differ between brain regions and developmental stages. plos.org While D-serine is often considered the preferred co-agonist for synaptic NMDARs, particularly those containing GluN2A subunits, this compound can play a significant role, especially at extrasynaptic NMDARs which may preferentially contain GluN2B subunits. researchgate.netplos.orgelifesciences.org this compound transporters, particularly GlyT1, are involved in regulating the extracellular this compound concentration at excitatory synapses, thereby influencing NMDAR function and subsequent plasticity. d-nb.infod-nb.inforesearchgate.net

Studies have shown that both this compound and D-serine can be necessary for synaptic plasticity at mature hippocampal synapses, suggesting that their respective contributions are regulated by synaptic activity levels. pnas.org The binding of co-agonists can influence NMDAR trafficking and localization, further impacting synaptic signaling and plasticity. elifesciences.orgpnas.org For example, this compound binding has been shown to strongly inhibit the motility of GluN2A-containing NMDARs. pnas.org

This compound's influence on neuronal network dynamics extends beyond its direct receptor interactions. Its role in regulating the balance between excitation and inhibition, particularly during development, is critical for proper circuit formation and function. nih.gov Alterations in glycinergic signaling have been associated with pathologies, highlighting its importance in maintaining neuronal network health. nih.gov

Developmental Neurobiology of this compound Signaling Systems

The glycinergic signaling system undergoes significant changes during brain development, with this compound and its receptors playing diverse roles in both embryonic and postnatal stages. frontiersin.orgnih.gov this compound receptors (GlyRs) are present and functional in the developing brain even before the establishment of mature synapses, suggesting roles beyond classical neurotransmission. nih.gov

During embryonic development, GlyRs are thought to be involved in processes such as neurotransmitter release and the control of cell migration. frontiersin.orgresearchgate.net Studies suggest that GlyRs may contribute to the migration of interneurons and radially migrating cells. frontiersin.orgresearchgate.net this compound uptake systems, mediated by this compound transporters, also appear early in embryonic development. frontiersin.orgnih.gov GlyT1 is predominant in the embryonic cortex and detected in radial glial cells. frontiersin.orgnih.gov GlyT2 staining increases in the ventral spinal cord and several brain regions during embryonic development. nih.gov

A remarkable feature of this compound signaling during early development is its ability to induce depolarization and excitation of target neurons. d-nb.infosigmaaldrich.comnih.gov This is in contrast to its inhibitory role in the adult CNS. frontiersin.orgsigmaaldrich.com This excitatory effect is attributed to the higher intracellular chloride concentrations in immature neurons, where activation of chloride channels like GlyRs results in chloride efflux and depolarization. d-nb.infonih.gov This developmental shift from excitatory to inhibitory this compound action occurs around birth, coinciding with the expression of the potassium-chloride co-transporter KCC2, which lowers intracellular chloride levels. d-nb.infomdpi.com

The excitatory effect of this compound during embryonic development is believed to be necessary for a range of neurogenic processes, including the formation and maturation of neuronal circuits. nih.gov GlyR α2 subunits, which are abundant during development, are implicated in regulating interneuron differentiation and synaptogenesis in the spinal cord. nih.gov

The subunit composition of GlyRs also changes during development. nih.gov Homomeric GlyRα2 receptors are the major form during embryonic development and early postnatal stages, particularly in the telencephalon, diencephalon, midbrain, and cortex. nih.govjneurosci.org After birth, there is a subunit switch, with the expression of α2 decreasing and the adult form, α1β heteromers, becoming predominant in regions like the brainstem and spinal cord. nih.govjneurosci.org

Defects in glycinergic signaling during neural development can have significant consequences, potentially leading to neurological disorders in adulthood. nih.gov Alterations in GlyR subunit expression or function have been associated with conditions like hyperekplexia, hypertonia, and episodic neonatal apnea. nih.gov Research on GlyR alpha-4 (Glra4) in mice has also demonstrated a critical role in early embryonic development, facilitating blastocyst development and maintaining embryo quality. mpfi.org

Research on Metabotropic this compound Receptor (GPR158) Signaling

While the ionotropic this compound receptors (GlyRs) are well-established mediators of glycinergic neurotransmission, research is also exploring the role of the metabotropic this compound receptor, GPR158. GPR158 is classified as an orphan receptor, meaning its endogenous ligand was initially unknown, although subsequent research has linked it to this compound signaling.

GPR158 is a G protein-coupled receptor (GPCR) that has been found to be expressed in various brain regions. Research into GPR158 signaling is ongoing to fully elucidate its function and mechanisms. Studies have investigated its localization and potential roles in neuronal circuits. While the precise downstream signaling pathways and physiological functions of GPR158 are still under active investigation, its identification as a potential this compound-binding receptor suggests a more complex role for this compound in the nervous system than previously understood, extending beyond its direct modulation of ion channels. Further research is needed to determine the specific contributions of GPR158 to synaptic function, neuronal network activity, and developmental processes.

This compound in Protein Structure, Folding, and Function Research

This compound, the simplest amino acid with a single hydrogen atom as its side chain, plays a unique and critical role in protein structure, folding, and function. Its lack of a bulky side chain provides exceptional conformational flexibility to the protein backbone, allowing it to occupy regions of the Ramachandran plot that are sterically unfavorable for other amino acids. researchgate.netbrainly.comcolostate.edumdpi.comrusselllab.org

This compound Residues in Collagen Biosynthesis and Triple Helix Formation

This compound is indispensable for the formation and stability of the collagen triple helix, a fundamental structural motif found in various types of fibrous collagen. biologists.comwikipedia.orgnih.govresearchgate.netprinceton.edu The collagen triple helix is composed of three polypeptide strands, each adopting a left-handed polyproline II-type (PPII) helical conformation, which then coil around each other to form a right-handed superhelix. biologists.comwikipedia.orgnih.gov

A defining feature of collagen primary structure is the repetitive amino acid sequence (Gly-X-Y), where this compound occupies every third residue position. biologists.comwikipedia.orgnih.govresearchgate.netprinceton.edursc.org X and Y can be any amino acid, but are frequently proline and hydroxyproline (B1673980) (Hyp), with Gly-Pro-Hyp being the most common and stabilizing triplet. wikipedia.orgresearchgate.netrsc.orgpnas.org

The small size of the this compound residue at every third position is essential because it allows for the tight packing of the three polypeptide chains in the center of the triple helix. biologists.comnih.govrsc.orgmdpi.com Any residue larger than this compound at this position would sterically hinder the formation of the triple helix, leading to structural instability. biologists.commdpi.com

This compound residues are also involved in stabilizing the collagen triple helix through hydrogen bonding. The peptide NH groups of this compound residues act as hydrogen bond donors to the carbonyl oxygen of residues in neighboring chains. wikipedia.orgresearchgate.netrsc.org

Mutations that result in the substitution of an obligate this compound residue within the Gly-X-Y repeat are a major cause of genetic disorders affecting collagen, such as osteogenesis imperfecta (brittle bone disease). biologists.compnas.orgmdpi.com These substitutions disrupt the tight packing and stability of the triple helix, often having a dominant negative effect on collagen biosynthesis and function. pnas.orgmdpi.com The severity of the resulting phenotype can correlate with the identity of the residue replacing this compound, as different amino acids cause varying degrees of structural disruption. pnas.org

Here is a table illustrating the Gly-X-Y repeat in collagen:

PositionRequired Amino AcidTypical Amino Acids (X and Y)Role
1 (Gly)This compound-Essential for tight triple helix packing
2 (X)AnyProline, other amino acidsContributes to sequence variability
3 (Y)AnyHydroxyproline, other amino acidsContributes to sequence variability, Hydroxyproline enhances stability

Conformational Flexibility and Protein Dynamics Mediated by this compound

This compound's unique structure, lacking a beta-carbon and thus a side chain beyond a hydrogen atom, grants the protein backbone at a this compound residue significantly greater conformational freedom compared to other amino acids. researchgate.netbrainly.comcolostate.edumdpi.comrusselllab.org This increased flexibility is crucial for protein dynamics, folding, and function.

The absence of steric hindrance from a side chain allows for a wider range of dihedral angles (phi and psi) around the alpha-carbon of a this compound residue. brainly.commdpi.com This enables the polypeptide chain to adopt conformations that are energetically unfavorable or impossible for amino acids with larger side chains. researchgate.netbrainly.com On a Ramachandran plot, which visualizes the allowed ranges of phi and psi angles, this compound residues can occupy areas typically excluded for other amino acids. mdpi.com

This inherent flexibility mediated by this compound is vital in several aspects of protein biology:

Protein Folding: While too many this compound residues can potentially slow down or hinder fast protein folding due to excessive flexibility, strategically placed glycines are essential for navigating the complex energy landscape of folding and achieving the correct three-dimensional structure. colostate.edu

Protein Dynamics: this compound residues can enhance the local and global conformational flexibility of proteins. researchgate.netacs.orgnih.govrsc.org This flexibility is often necessary for protein function, such as facilitating conformational changes required for ligand binding, catalysis, or interaction with other molecules. In transmembrane helices, for instance, this compound can create packing defects that enhance local hydration and facilitate bending, influencing the helix's collective dynamics. researchgate.netacs.orgnih.gov

Formation of Flexible Regions: this compound-rich regions in proteins are often associated with loops or flexible linkers that are important for protein function and interactions. researchgate.net These flexible regions can undergo significant conformational rearrangements. For example, the this compound-rich loop in protein kinases is crucial for catalytic activity and drug binding, with its flexibility enabling conformational changes seen during function. uit.no

Accommodation in Tight Spaces: Due to its small size, this compound can be accommodated in tight turns or crowded regions within a protein structure where other amino acids would cause steric clashes. colostate.edurusselllab.org

Research utilizing techniques like amide deuterium/hydrogen exchange kinetics and molecular dynamics simulations has provided detailed insights into how this compound perturbs local and global protein dynamics, revealing increased flexibility and altered hydrogen bonding patterns near this compound residues. researchgate.netacs.orgnih.gov

The strategic placement of this compound residues within a protein sequence is a key determinant of its structural properties and dynamic behavior, highlighting the critical role of this simple amino acid in the intricate world of protein science.

Research on this compound in De Novo Protein Design and Engineering

Research in de novo protein design leverages these properties. Studies have shown that the effect of this compound on protein stability is context-dependent, varying based on its position within a helix (e.g., at the ends or internal) and the influence of neighboring residues. nih.gov this compound is particularly favored at the N and C caps (B75204) of helices. nih.gov At internal positions, alanine (B10760859) generally stabilizes a helix more than this compound, with the difference in stability ranging from 0.4 to 2 kcal/mol. nih.gov This variation is attributed to a combination of factors including the burial of hydrophobic surface area upon folding and interference with hydrogen bonding to the solvent. nih.gov

Furthermore, studies have explored the impact of substituting residues with unfavored dihedral angles with this compound to improve protein thermostability. mdpi.com This strategy can release steric strain and enhance stability, demonstrating that this compound substitution can be a promising method in protein engineering. mdpi.com For instance, mutations like A292G and D245G in a diacylglycerol-specific lipase (B570770) significantly increased thermostability and, in the case of A292G, enzymatic activity. mdpi.com

This compound in Intracellular Signaling and Organelle Function Research

This compound is increasingly recognized for its significant roles in intracellular signaling and the regulation of organelle function, particularly mitochondria.

This compound's Involvement in Redox Homeostasis and Antioxidant Defense Systems

This compound plays a vital role in maintaining cellular redox homeostasis, largely due to its critical contribution to glutathione (B108866) (GSH) synthesis. researchgate.netnih.govnih.govochsnerjournal.orgfrontiersin.org GSH is a key intracellular antioxidant that helps counteract oxidative stress by scavenging reactive oxygen species (ROS), such as hydrogen peroxide. researchgate.netnih.govochsnerjournal.orgfrontiersin.org

Research indicates that tissue this compound levels can be lower than the Michaelis constant (Km) of glutathione synthase for this compound, suggesting that this compound availability can be rate-limiting for GSH synthesis in humans on typical diets. researchgate.netnih.govochsnerjournal.org Low dietary protein intake, as seen in some vegetarian diets, has been associated with elevated urinary excretion of 5-L-oxoproline, an alternative metabolite of gamma-glutamylcysteine, which accumulates when this compound levels are insufficient for GSH synthesis. researchgate.netnih.gov This provides evidence that dietary this compound can limit GSH synthesis in normally fed individuals. researchgate.netnih.gov

Supplemental this compound has been shown to increase tissue GSH levels in animal studies. researchgate.netnih.gov In human studies, dietary supplementation with both cysteine and this compound has been demonstrated to restore diminished GSH synthesis and concentrations in individuals with uncontrolled type 2 diabetes, leading to a reduction in oxidative stress markers. diabetesjournals.org

This compound's impact on redox homeostasis extends beyond GSH synthesis. It has been shown to modulate inflammatory responses and reduce oxidative stress in various studies. consensus.app For example, this compound treatment in yeast cells exposed to hydrogen peroxide resulted in lower ROS content, reduced mitochondrial impairment, and decreased cellular oxidative damage, along with increased activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and higher GSH content. mdpi.com

However, some studies suggest that under certain conditions, such as high concentrations in the brain, this compound might induce oxidative stress and impair antioxidant defenses. nih.govnih.gov For instance, intracerebral administration of this compound in newborn rats decreased GSH levels and increased markers of lipid peroxidation. nih.govnih.gov

Research on this compound and Mitochondrial Bioenergetics

Mitochondria are central to cellular energy production through oxidative phosphorylation, and research highlights this compound's influence on mitochondrial function and bioenergetics. researchgate.netnih.gov this compound has been shown to promote mitochondrial function in various cell types. researchgate.netnih.govcuny.eduresearchgate.net

Studies have demonstrated that this compound can increase oxygen consumption rate (OCR) and mitochondrial activity. researchgate.net Intracellular ATP production has been shown to increase significantly in this compound-treated cells. researchgate.net Maintaining mitochondrial membrane potential (ΔΨm) is crucial for oxidative phosphorylation and ATP synthesis, and this compound appears to play a role in preserving this potential. researchgate.netnih.gov

Research in aged mice and zebrafish has revealed lower tissue this compound levels compared to younger subjects, and this compound supplementation in old mice restored this compound levels and improved mitochondrial function in skeletal muscle fibers, increasing oxygen consumption. nih.govresearchgate.net While this improvement in mitochondrial function was not associated with increased mitochondrial biogenesis or antioxidant capacity in that specific study, it did lead to an increase in both total GSH and oxidized glutathione (GSSG), potentially indicating a pro-oxidant environment alongside enhanced GSH turnover. nih.gov

This compound's protective effects on mitochondrial function have been observed in various contexts, including against inflammation, heavy metal poisoning, and ischemia-induced neuroinflammation. cuny.edu It has been shown to prevent mitochondrial permeabilization and swelling and modulate mitochondria-mediated cell death and apoptosis. researchgate.netdovepress.com Studies on hypoxic-ischemic injury models have indicated that this compound can attenuate mitochondrial dysfunction and improve ATP production. dtic.mil

However, some findings suggest that excessive this compound concentrations might impair brain bioenergetics by reducing the activity of enzymes in the citric acid cycle and the respiratory chain. nih.gov

Data Table: Effects of this compound on Mitochondrial Function Parameters (Illustrative based on search results)

ParameterEffect of this compound Treatment (Observed in Research)NotesSource Indices
Oxygen Consumption Rate (OCR)IncreasedObserved in ECs. researchgate.net
Mitochondrial ActivityIncreasedTested by MTT in ECs. researchgate.net
Intracellular ATP LevelsIncreasedNearly 100% increase in this compound-induced ECs. researchgate.net
Mitochondrial Membrane Potential (ΔΨm)Restored/IncreasedObserved in porcine oocytes treated with ABT-199; crucial for ATP synthesis. researchgate.netnih.gov
Mitochondrial Function in Aged MuscleImprovedIncreased oxygen consumption in glycolytic fibers of aged mice. nih.govresearchgate.net
Mitochondrial PermeabilizationPreventedObserved in studies on cytoprotection. researchgate.netdovepress.com
Mitochondria-mediated Cell Death/ApoptosisModulated/AttenuatedProtective effects observed in various models. nih.govresearchgate.netdovepress.com
Citrate Synthase ActivityInhibited (at high concentrations)Observed in brain tissue at high this compound levels. nih.gov
Respiratory Chain ActivityReduced (at high concentrations)Observed at complexes I-III, II-III, and II at high this compound levels. nih.gov

This compound's Potential Roles in Autophagy and Cellular Stress Responses

This compound is implicated in the regulation of autophagy, a cellular process involving the degradation and recycling of damaged organelles and protein aggregates, crucial for cellular health and stress response. dryfastingclub.comfightaging.org Research suggests that this compound can enhance the autophagic process. dryfastingclub.com

One proposed mechanism involves the influence of this compound on the mTOR (mechanistic target of rapamycin) pathway, a key regulator of autophagy. dryfastingclub.comnih.govmdpi.comresearchgate.net this compound has been shown to activate mTORC1 signaling in certain cell types, which plays a critical role in cellular survival and integrity in response to stress, such as endoplasmic reticulum (ER) stress. nih.govresearchgate.net

This compound is also thought to mimic the effects of dietary restriction, a known inducer of autophagy, potentially stimulating this process through similar pathways activated during nutrient deprivation. dryfastingclub.comfightaging.org Furthermore, this compound may offer protection to cells during autophagy, helping to maintain cellular integrity while damaged components are recycled. dryfastingclub.com

Studies investigating hypoxic-ischemic brain injury have shown that this compound administration can regulate mitochondria-mediated autophagy, potentially via the AMPK pathway. nih.gov this compound treatment was observed to alleviate the increase in p-AMPKα and improve p-mTOR expression, suggesting an influence on this pathway which is involved in regulating autophagy. nih.gov

Beyond autophagy, this compound is involved in broader cellular stress responses. This compound-rich proteins (GRPs) in plants, for example, are known to be involved in sensing, avoiding, and responding to various stresses, including oxidative stress. frontiersin.orgconicet.gov.ar The this compound-rich domain in these proteins is important for their activity and can be associated with stress tolerance. frontiersin.org

Research on ER stress has shown that this compound can repress ER stress-related apoptosis and improve intestinal barrier function by activating mTORC1 signaling. nih.govresearchgate.net this compound treatment abolished the upregulation of stress markers like p-IRE1α, p-JNK, and CHOP induced by ER stress in intestinal epithelial cells. nih.gov

Cutting Edge Methodological Approaches in Glycine Research

Advanced Metabolomics and Isotope Tracing for Glycine (B1666218) Flux Analysis

Advanced metabolomics and isotope tracing techniques are crucial for deciphering the complex flux of this compound through various metabolic pathways. Isotopic labeling, typically using stable isotopes like 13C, allows researchers to track the fate of specific carbon atoms from this compound as they are incorporated into downstream metabolites. This provides quantitative information about metabolic pathway activity and the contribution of this compound to processes such as one-carbon metabolism, purine (B94841) synthesis, and serine interconversion. escholarship.orgnih.govnorthwestern.edubiorxiv.orgpnas.org

Studies utilizing [2-13C]this compound have demonstrated the incorporation of the this compound 2-carbon into various molecules via the mitochondrial this compound cleavage system (GCS). escholarship.orgnih.gov The GCS catalyzes the degradation of this compound, transferring the 2-carbon to tetrahydrofolate (THF) to yield 5,10-methylene-THF, which can then be converted to formate (B1220265). escholarship.orgnih.gov This GCS-derived formate can re-enter the cytosolic one-carbon metabolism, contributing to the synthesis of molecules like deoxythymidine (dTMP), purines (deoxyadenine and deoxyguanine), and methionine. escholarship.orgnih.gov For instance, in human hepatoma cell lines, [2-13C]this compound tracing showed incorporation into dTMP (M + 1), purines (M + 3 species), and methionine (Met + 1). escholarship.orgnih.gov In healthy mice, GCS-derived formate from this compound 2-carbon was found in serine, methionine, dTMP, and methylcytosine in bone marrow DNA. nih.gov

These techniques enable the quantitative assessment of metabolic fluxes, revealing how nutritional supply can alter formate generation from the GCS and providing a better understanding of the utilization of one-carbon units derived from mitochondrial this compound metabolism. nih.gov

Structural Biology Techniques for this compound-Interacting Proteins (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)

Structural biology techniques are indispensable for elucidating the three-dimensional architecture of proteins that interact with this compound, particularly the this compound receptor (GlyR) and this compound transporters. These methods provide atomic-level details crucial for understanding protein function, ligand binding, and conformational changes. oup.comnih.govnih.govresearchgate.netrcsb.orgresearchgate.netbiorxiv.orgnih.govebi.ac.ukworldscientific.com

X-ray Crystallography: This technique has been instrumental in determining the high-resolution structures of GlyRs and homologous pentameric ligand-gated ion channels (pLGICs). oup.comresearchgate.netbiorxiv.orgnih.gov X-ray crystallography of the human GlyR-α3, for example, has provided details of this compound binding and revealed a novel modulatory site. oup.com Structures of homologous pLGICs, like GABAAR and 5-HT3 receptor, determined by X-ray crystallography, have also shed light on potential regulatory sites and modulation mechanisms likely present in GlyR. oup.comesrf.fr

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for studying the structure of large membrane protein complexes like the GlyR in different functional states. nih.govnih.govresearchgate.netrcsb.orgresearchgate.netbiorxiv.orgnih.govebi.ac.ukbiorxiv.orgoup.com Cryo-EM structures of the zebrafish α1 GlyR in complex with this compound, strychnine (B123637), or this compound and ivermectin have illuminated the mechanisms of activation and desensitization. researchgate.netebi.ac.uk These structures show how agonists and antagonists induce distinct conformational changes, particularly in the ligand-binding pocket and transmembrane domain, affecting ion channel gating. researchgate.net Cryo-EM studies have also determined the subunit stoichiometry of native heteromeric GlyRs, revealing a predominant 4α:1β configuration, and provided structural insights into their assembly. rcsb.orgbiorxiv.orgresearchgate.net

NMR Spectroscopy: NMR spectroscopy is valuable for studying the structure and dynamics of proteins and protein segments, including those related to this compound signaling. nih.govworldscientific.comacs.orgresearchgate.net Solution-state NMR has been used to study the structure and backbone dynamics of the transmembrane domain of the human neuronal GlyR α1 subunit, providing insights into its helical structure and dynamic regions that may be involved in allosteric modulation. nih.govacs.org NMR is particularly useful for investigating protein behavior in solution and even in-cell, offering atomic-level details about structure, interactions, and dynamics. worldscientific.comresearchgate.net

These structural techniques, often combined with molecular simulations, provide a framework for understanding ligand-receptor interactions, conformational changes during gating, and the impact of subunit composition on GlyR function. oup.combiorxiv.orgnih.govoup.com

Electrophysiological and Optical Methods for this compound Receptor and Transporter Characterization

Electrophysiological and optical methods are essential for characterizing the functional properties of this compound receptors and transporters, providing insights into their ion channel activity, kinetics, and modulation. biorxiv.orgfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.govnih.govpnas.orgscirp.orgmdpi.comnih.govjconsortium.com

Electrophysiology: Techniques such as patch-clamp recording (including whole-cell and single-channel configurations) are widely used to measure ion currents mediated by GlyRs. biorxiv.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.gov These methods allow researchers to determine key functional parameters, including this compound affinity, channel conductance, gating kinetics, and sensitivity to antagonists and modulators like strychnine and picrotoxin. biorxiv.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.net Electrophysiological recordings in expression systems like HEK293 cells and Xenopus oocytes, as well as in native neurons, have revealed isoform-specific characteristics of GlyRs and the impact of subunit composition on channel properties. frontiersin.orgfrontiersin.orgnih.govresearchgate.net For instance, studies have compared the electrophysiological signatures of homomeric and heteromeric GlyRs, showing differences in current-voltage relationships and desensitization properties. nih.gov Single-channel recordings provide detailed information about the behavior of individual GlyR channels, including open probability and conductance states. researchgate.net Electrophysiology is also used to study this compound transporters (GlyTs), measuring this compound uptake and characterizing their kinetic parameters (KT and Vmax). nih.govpnas.org

Optical Methods: Optical techniques, often in conjunction with fluorescent indicators or genetically encoded sensors, can be used to monitor intracellular ion concentrations (e.g., chloride influx through GlyRs) or the localization and dynamics of receptors and transporters. frontiersin.orgfrontiersin.orgscirp.orgjconsortium.comresearchgate.net Anion-sensitive fluorescent proteins are used in high-throughput screening assays to identify potential GlyR modulators by detecting changes in chloride flux. frontiersin.org Optical microscopy, including techniques for visualizing protein localization and clustering, can complement electrophysiological studies to understand the distribution and trafficking of GlyRs and GlyTs at synapses. frontiersin.orgnih.gov Optical studies of this compound crystals themselves can also provide information about their physical properties, such as transparency and nonlinear optical characteristics. scirp.orgjconsortium.comresearchgate.net

The combination of electrophysiological and optical methods provides a comprehensive approach to understanding the functional behavior and regulation of this compound-interacting proteins.

Genetic Engineering and Gene Editing Approaches for this compound System Perturbation (e.g., CRISPR/Cas9 in model organisms)

Genetic engineering and gene editing techniques, particularly the CRISPR/Cas9 system, are powerful tools for perturbing components of the this compound system in model organisms and cell lines. These approaches enable researchers to investigate the physiological roles of specific this compound receptors, transporters, and metabolic enzymes by altering gene expression or function. northwestern.edunih.govnih.govplos.orgfrontiersin.orgpakbs.orgnih.govresearchgate.net

CRISPR/Cas9 System: CRISPR/Cas9 allows for targeted modifications to the genome, including gene knockout, knockdown, or the introduction of specific mutations. plos.orgfrontiersin.orgpakbs.orgnih.govresearchgate.net This system has been applied in various organisms, including model organisms relevant to neuroscience and metabolism, to study the impact of altering genes encoding GlyR subunits, GlyTs, or enzymes involved in this compound synthesis and degradation. nih.govplos.orgfrontiersin.orgpakbs.org For example, gene knockout of this compound transporter 1 (GlyT1) in mice has been used to characterize the behavioral phenotype associated with altered this compound homeostasis. nih.gov

CRISPR/Cas9 is also being utilized in plant systems, such as soybean (this compound max), for targeted gene editing to improve traits by modifying genes related to metabolism or other cellular processes. plos.orgfrontiersin.orgpakbs.orgresearchgate.net The ability to target multiple genes simultaneously using multiplex CRISPR/Cas9 systems is particularly valuable for studying gene families or redundant genes involved in this compound pathways. frontiersin.orgnih.gov

These genetic approaches provide a means to establish causal relationships between specific genes in the this compound system and observed physiological or behavioral phenotypes, complementing pharmacological and biochemical studies.

Computational Modeling and Simulation of this compound Metabolic and Signaling Networks

Computational modeling and simulation play an increasingly important role in integrating experimental data and providing a quantitative understanding of complex this compound-related biological processes. These approaches can simulate the behavior of this compound metabolic networks, signaling pathways, and the dynamics of this compound receptors and transporters. oup.comresearchgate.netbiorxiv.orgnih.govoup.com

Modeling Metabolic Networks: Constraint-based models and kinetic models can be used to simulate this compound flux through interconnected metabolic pathways, predicting how changes in enzyme activity or substrate availability affect this compound levels and downstream metabolism. These models can integrate data from metabolomics and isotope tracing experiments to refine our understanding of metabolic control and regulation.

Modeling Signaling Networks: Computational models can simulate this compound signaling through GlyRs, incorporating parameters derived from electrophysiological and structural studies. oup.comresearchgate.netbiorxiv.orgnih.govoup.com Molecular dynamics simulations, for example, are used to study the conformational dynamics of GlyRs, providing insights into channel gating mechanisms and interactions with ligands. biorxiv.orgnih.govoup.com These simulations can validate structural assignments and help interpret functional data. biorxiv.orgnih.govoup.com Computational electrophysiology can also be used to predict the conductance and selectivity of ion channels based on their structures, aiding in the functional annotation of high-resolution GlyR structures. biorxiv.orgnih.gov

Computational approaches allow researchers to test hypotheses, explore the behavior of complex systems that are difficult to study experimentally, and make predictions that can guide future research into this compound biology.

Single-Cell and Spatiotemporal Analysis of this compound Distribution and Activity

Analyzing this compound distribution and activity at the single-cell level and with spatiotemporal resolution provides crucial insights into the heterogeneity and dynamic regulation of this compound signaling. nih.govnih.govnih.govnih.goveneuro.orgresearchgate.net

Single-Cell Analysis: Techniques like single-cell RNA sequencing (scRNA-seq) can reveal the expression profiles of this compound receptors, transporters, and metabolic enzymes in individual cells within a heterogeneous population. nih.govresearchgate.net This helps identify specific cell types involved in this compound synthesis, release, uptake, or signaling and understand the variability in this compound-related gene expression between cells. Patch-seq, which combines electrophysiological recording with single-cell RNA sequencing, allows for the correlation of functional properties of individual cells (e.g., this compound-evoked currents) with their gene expression profiles, providing a deeper understanding of the molecular basis for cellular responses to this compound. nih.gov

Spatiotemporal Analysis: Methods that allow for the visualization and measurement of this compound concentration or receptor/transporter activity with spatial and temporal resolution are important for understanding synaptic function and network activity. nih.govnih.govnih.goveneuro.org Techniques such as live-cell imaging with fluorescent reporters for this compound or chloride, and super-resolution microscopy for visualizing the nanoscale organization of GlyRs and associated scaffolding proteins at synapses, provide insights into the dynamics of this compound signaling in real-time and in specific cellular compartments. nih.goveneuro.org Studies have investigated the spatiotemporal dynamics of postsynaptic GlyR clustering in neurons and the activity-dependent modulation of the NMDA receptor this compound site at synapses. nih.govnih.goveneuro.org These approaches reveal how the precise localization and dynamic behavior of this compound system components contribute to synaptic plasticity and neuronal circuit function. nih.govnih.goveneuro.org

Development and Application of Cell-Free Systems in this compound Research

Cell-free systems, which utilize cellular components (such as ribosomes, enzymes, and transcription/translation machinery) outside the confines of intact cells, are increasingly being developed and applied in this compound research. biorxiv.orggatech.edumdpi.comacs.orgacs.orgtandfonline.com These systems offer a controlled environment for studying specific biochemical pathways and protein synthesis related to this compound. mdpi.comacs.orgtandfonline.com

Cell-free systems can be used to synthesize this compound-containing peptides or proteins, including GlyR subunits or enzymes involved in this compound metabolism. tandfonline.com They provide a platform for reconstituting and studying specific metabolic pathways in vitro, such as the reductive this compound synthesis pathway, allowing for controlled manipulation of reaction conditions and component concentrations. acs.org This is particularly useful for understanding the enzymatic mechanisms involved in this compound synthesis or degradation. acs.org

Furthermore, cell-free systems are being explored for the sustainable production of amino acids like this compound and serine from simple carbon sources like CO2 equivalents. gatech.eduacs.org By engineering cell-free biocatalysts containing the necessary enzymes, researchers can convert formate and bicarbonate into this compound and serine, demonstrating a novel approach for amino acid synthesis. gatech.eduacs.org

Comparative and Evolutionary Perspectives on Glycine Research

Glycine (B1666218) Metabolism and Functions Across Diverse Biological Kingdoms (e.g., Prokaryotic, Eukaryotic, Plant, Animal Systems)

This compound metabolism and function vary significantly across the domains of life, reflecting adaptations to different physiological needs and environmental conditions.

In prokaryotes, this compound is involved in various metabolic processes. Many bacteria possess mechanisms to import choline (B1196258) and this compound betaine (B1666868) (GB) into the cytoplasm, with choline often serving as a precursor to GB. nih.gov GB is primarily recognized as a potent osmoprotectant in bacteria, helping them survive under high osmotic stress conditions. nih.govmicrobiologyresearch.org Some soil and water-dwelling bacteria have catabolic pathways that convert choline, via GB, to this compound, allowing them to utilize these compounds as sole sources of carbon and nitrogen. nih.gov This highlights a metabolic decision point in these bacteria: whether to catabolize GB for nutrients or store it for osmoprotection. nih.gov Extremely halophilic bacteria, such as Actinopolyspora halophila and Ectothiorhodospira halochloris, synthesize GB from this compound through a three-step methylation series catalyzed by this compound sarcosine (B1681465) methyltransferase (GSMT) and sarcosine dimethylthis compound methyltransferase (DMT). researchgate.netresearchgate.net This methylation pathway appears to be a universal route for de novo GB synthesis in certain halophiles. researchgate.net In marine microbial communities, this compound betaine can be metabolized via demethylation to this compound, particularly when nitrate (B79036) is scarce, suggesting its use as a source of methyl groups. researchgate.net

In plants, this compound plays a crucial role in photorespiration, a process that occurs in C3 plants. The this compound decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) are key enzymes in photorespiration, converting two molecules of this compound to one molecule of serine, CO2, and NH3 in the mitochondria. annualreviews.orgnih.gov This process is essential for recovering carbon from the glycolate (B3277807) produced by RuBisCO's oxygenation activity. annualreviews.orgcambridge.org While photorespiration is a major source of this compound and serine in photosynthetic tissues, non-photosynthetic tissues like roots and developing seeds also require these amino acids for protein synthesis and as precursors for other molecules like glutathione (B108866), porphyrins, and purines. cambridge.org These tissues utilize alternative, non-photorespiratory routes for this compound and serine production. cambridge.org Some higher plants synthesize and accumulate this compound betaine as an osmoprotectant, particularly under abiotic stress like drought and salinity. nih.gov The biosynthesis of this compound betaine in these plants occurs via the oxidation of choline through betaine aldehyde. nih.gov

In animals, this compound is a major amino acid involved in various metabolic and physiological functions. It is synthesized from serine, threonine, choline, and hydroxyproline (B1673980), primarily in the liver and kidneys. nih.gov this compound degradation mainly occurs through the this compound cleavage system (GCS), which initiates the breakdown of this compound into ammonia (B1221849) and CO2. nih.gov Other degradation pathways involve serine hydroxymethyltransferase and conversion to glyoxylate (B1226380) by D-amino acid oxidase. nih.govwikipathways.org this compound is also a precursor for the biosynthesis of essential molecules such as glutathione, heme, creatine, nucleic acids, and uric acid. nih.gov In the nervous system of vertebrates, this compound functions as an important inhibitory neurotransmitter, particularly in the spinal cord, brainstem, and retina, where it activates ionotropic this compound receptors (GlyR). mdpi.comnih.govplos.orgfrontiersin.org this compound also acts as a co-agonist for N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors in the forebrain, demonstrating both inhibitory and excitatory roles within the central nervous system. royalsocietypublishing.orgacnp.org

Here is a simplified comparison of this compound metabolism and function across kingdoms:

FeatureProkaryotesPlantsAnimals
Primary Synthesis Various pathways, including from cholineFrom serine (photorespiration), alternative routes in non-photosynthetic tissues annualreviews.orgcambridge.orgFrom serine, threonine, choline, hydroxyproline (liver, kidneys) nih.gov
Major Degradation Demethylation of GB, cleavage of GB frontiersin.orgThis compound cleavage system (photorespiration) annualreviews.orgnih.govThis compound cleavage system, SHMT, D-amino acid oxidase nih.govwikipathways.org
Key Functions Osmoprotection (this compound Betaine), nutrient source nih.govmicrobiologyresearch.orgPhotorespiration, precursor for biosynthesis, osmoprotection (this compound Betaine) annualreviews.orgcambridge.orgnih.govProtein synthesis, precursor for biosynthesis, neurotransmission (inhibitory and co-agonist) nih.govmdpi.comnih.govplos.orgfrontiersin.orgroyalsocietypublishing.orgacnp.org
Stress Adaptation Role Osmoprotection (this compound Betaine) nih.govmicrobiologyresearch.orgOsmoprotection (this compound Betaine) nih.govAnti-oxidative reactions, tissue injury prevention nih.gov

Evolutionary Conservation and Divergence of this compound-Related Enzymes, Transporters, and Receptors

The molecular machinery associated with this compound has undergone evolutionary changes, demonstrating both conserved functions and divergent adaptations.

The this compound cleavage system (GCS), responsible for this compound degradation, is found in plants, animals, and bacteria, highlighting its conserved role in interconnecting the metabolism of one-, two-, and three-carbon compounds. annualreviews.orgoup.com In plants, the recruitment of GDC is postulated to have been a key step in the evolution of photosynthesis and photorespiration. annualreviews.org The spatial restriction of GDC activity to bundle sheath cells is considered an important step in the evolution of C4 photosynthesis, contributing to a carbon concentrating mechanism. nih.govresearchgate.net

This compound transporters (GlyTs), which regulate synaptic this compound levels, show evolutionary divergence, particularly between vertebrates and invertebrates. In vertebrates, GlyT1 and GlyT2 are the primary transporters, located on glial cells and neurons, respectively. mdpi.comnih.gov Studies in amphioxus, an invertebrate model for chordate evolution, have revealed three this compound transporter genes. Two are related to vertebrate GlyT2, while the third belongs to an ancestral clade of deuterostome this compound transporters. mdpi.comnih.gov The expression patterns of these transporters in amphioxus neurons and glia suggest a paralog-specific inversion of gene expression compared to vertebrates, indicating a complex evolutionary history of this gene family. mdpi.comnih.gov Phylogenetic analysis supports the hypothesis that vertebrate GlyT1 and GlyT2 are derived from GlyT1- and GlyT2-like genes in invertebrate deuterostomes, with gene duplication occurring before the origin of vertebrates. nih.gov GlyT2 subsequently diverged in vertebrates, acquiring a unique N-terminus and specializing in expression in the lower CNS, while GlyT1 is active in both the lower CNS and forebrain. nih.gov

This compound receptors (GlyRs), which mediate inhibitory neurotransmission in vertebrates, belong to the ligand-gated ion channel superfamily, sharing a common evolutionary ancestor with receptors like nicotinic ACh, 5-HT3, and GABAA receptors. nih.gov The evolution of the this compound site in NMDA receptors and the associated metabolic events leading to D-serine levels in the mammalian forebrain also provide insights into evolutionary perspectives. royalsocietypublishing.org Sequence alignments suggest that the properties of invertebrate NMDA receptor this compound sites may differ from those in vertebrates. royalsocietypublishing.org Research in zebrafish, which have multiple this compound receptor alpha subunits, is helping to investigate the specific roles and potential functional redundancy of these subunits, offering insights into the evolutionary advantages of gene duplication in this receptor family. plos.org

Research on this compound's Roles in Adaptation to Environmental Stressors and Extremophile Physiology

This compound, particularly in the form of this compound betaine, plays a significant role in the adaptation of organisms, especially extremophiles, to various environmental stressors.

In halophilic microorganisms, this compound betaine is a key compatible solute accumulated to balance intracellular and extracellular osmotic pressures in high-salt environments. microbiologyresearch.orgfrontiersin.orgmbl.or.kr This "salt-out" strategy, where organisms actively accumulate organic osmolytes, is employed by halophilic eukaryotes and bacteria. mbl.or.kr The ability to synthesize or import compatible solutes like this compound betaine is crucial for survival in hypersaline conditions. microbiologyresearch.org Studies on Halomonas pacifica, a moderately halophilic bacterium, show that the addition of this compound betaine to the medium positively affects growth at high NaCl concentrations, and it is accumulated as a major compatible solute in rich media. microbiologyresearch.org In extremely halophilic bacteria, the synthesis of this compound betaine from this compound via methylation is a specific adaptation to high osmotic strength. researchgate.netresearchgate.net

Beyond osmoregulation, this compound contributes to adaptation in other extreme environments. In psychrophiles, which thrive in cold environments, smaller, less bulky amino acid residues like this compound contribute to maintaining protein flexibility and increased entropy, facilitating enzyme function at lower temperatures. mdpi.comasm.org Psychrophilic enzymes often feature clustered this compound residues, which reduce the activational energy required for activity at low temperatures and allow for conformational changes that maintain catalytic function. asm.org

The accumulation of compatible solutes like this compound betaine is not limited to increased salt concentrations but can also be a response to other environmental changes such as temperature stress. oup.com This highlights the versatile adaptive role of this compound-related compounds in enabling organisms to withstand a range of challenging conditions.

Here is a table summarizing this compound's role in stress adaptation:

StressorOrganisms InvolvedRole of this compound/Glycine BetaineMechanism
High Salinity Halophilic Bacteria, Eukaryotes microbiologyresearch.orgfrontiersin.orgmbl.or.krAccumulation of this compound Betaine as a compatible solute microbiologyresearch.orgfrontiersin.orgmbl.or.krBalances intracellular osmotic pressure, protects cellular components microbiologyresearch.orgfrontiersin.orgmbl.or.kr
Cold Psychrophiles mdpi.comasm.orgThis compound residues contribute to protein flexibility mdpi.comasm.orgFacilitates enzyme activity at low temperatures, reduces activation energy asm.org
General Abiotic Stress Plants nih.govSynthesis and accumulation of this compound Betaine as an osmoprotectant nih.govProtects against drought and other stresses nih.gov
Nutrient Scarcity (Nitrate) Marine Bacteria researchgate.netThis compound Betaine used as a source of methyl groups researchgate.netSupports metabolic processes researchgate.net

Emerging Research Frontiers and Future Trajectories in Glycine Studies

Interdisciplinary Integration of Omics Data for Systems-Level Understanding of Glycine (B1666218) Biology

The advent of high-throughput technologies has led to an explosion of biological data across various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. Integrating these diverse datasets is crucial for achieving a systems-level understanding of biological processes wiley-vch.demdpi.com. For this compound, this interdisciplinary integration allows researchers to move beyond studying individual genes, proteins, or metabolites in isolation and instead explore how these components interact within complex biological networks that involve this compound metabolism and signaling wiley-vch.de.

Systems biology approaches, which combine experimental data with mathematical modeling, are providing a holistic view of how this compound is synthesized, metabolized, and how it exerts its effects within cells and organisms researchgate.net. By integrating multi-omics data, researchers can identify how genetic variations (genomics), gene expression patterns (transcriptomics), protein levels and modifications (proteomics), and metabolite concentrations (metabolomics) collectively influence this compound homeostasis and its downstream biological consequences mdpi.comnih.gov. This integrated analysis can reveal subtle perturbations in this compound pathways that may not be apparent from single-omics studies, offering insights into disease mechanisms and potential therapeutic targets. For instance, integrated analysis of gene expression and metabolite profiles has shown that this compound consumption and the mitochondrial this compound biosynthetic pathway are correlated with cancer cell proliferation nih.govnih.gov.

The complexity of multi-omics data necessitates sophisticated computational tools and standardized protocols for data preparation, acquisition, handling, and standardization to minimize variability and potential bias mdpi.com. Integrating data into known biological networks and databases allows for a context-based interpretation, shifting the focus from individual molecules to entire pathways and functional modules related to this compound wiley-vch.de. This approach is being applied across various fields, including cancer research and the study of stress responses in plants like soybean (this compound max L.) nih.govmdpi.com.

Development of Novel Research Tools and Chemical Probes for this compound Pathway Manipulation

Advancements in chemical biology and molecular tools are providing unprecedented opportunities to dissect and manipulate this compound-related pathways with high specificity. Novel research tools and chemical probes are being developed to precisely target enzymes involved in this compound synthesis and metabolism, as well as this compound receptors.

Chemical probes, including small molecule inhibitors and activators, are invaluable for perturbing specific nodes within the complex metabolic and signaling networks involving this compound nih.gov. These tools allow researchers to investigate the functional consequences of altering this compound levels or receptor activity in a controlled manner, both in vitro and in vivo. For example, studies have employed small molecule inhibitors to investigate the role of this compound metabolism in cancer cell proliferation nih.gov.

Beyond small molecules, genetically encoded tools are emerging that allow for the measurement and manipulation of metabolite levels and bioenergetic ratios within living cells and even specific subcellular compartments nih.gov. These tools, often based on fluorescent proteins, can provide dynamic, real-time information about this compound concentrations and related metabolic fluxes, offering insights that are not possible with traditional endpoint measurements nih.gov. The design of such tools often involves fusing fluorescent proteins with naturally occurring sensing domains, requiring extensive testing to achieve the desired activity nih.gov.

Furthermore, databases of chemical compounds with documented activity at this compound receptors, such as the this compound Receptor Allosteric Ligands Library (GRALL), are being curated. These resources provide valuable starting points for the design and discovery of new chemical probes and potential therapeutic agents targeting this compound receptors oup.com. The structural annotation within such databases can improve the performance of in silico approaches for drug discovery oup.com.

Unraveling Non-Canonical and Underexplored Functions of this compound in Cellular Regulation

While the roles of this compound as a building block for proteins and a neurotransmitter are well-established, emerging research is uncovering novel and often non-canonical functions of this simple amino acid in various cellular processes. These underexplored functions highlight the diverse regulatory roles of this compound beyond its classical biochemical activities.

One area of active research is the cytoprotective role of this compound, particularly its ability to protect cells against plasma membrane rupture induced by various injuries elifesciences.org. This effect has been recognized for decades, but the precise molecular target remained elusive. Recent studies suggest that this compound may exert this protective effect by inhibiting the clustering of NINJ1, a protein involved in plasma membrane rupture during lytic cell death pathways like pyroptosis and necrosis elifesciences.org. This indicates a direct or indirect interaction of this compound with the cell death machinery, independent of canonical this compound receptors elifesciences.org.

Furthermore, metabolic enzymes themselves are increasingly recognized to have functions beyond their catalytic roles within biochemical pathways. These "moonlighting" functions can involve the regulation of gene expression, DNA damage repair, and cell cycle progression nih.gov. While not specific to this compound-metabolizing enzymes in all cases, this emerging paradigm in metabolism research suggests the potential for this compound or its metabolic intermediates to be involved in such non-canonical regulatory processes. For instance, serine hydroxymethyltransferase (SHMT), an enzyme involved in the interconversion of serine and this compound, has been shown to have RNA-binding activity, suggesting a role in regulating cytoplasmic and mitochondrial one-carbon metabolism through RNA interactions tartaglialab.com.

The study of non-canonical amino acids, including modified forms of this compound like N-methyl-glycine (sarcosine), is also revealing new potential functions and applications, particularly in the design of peptidomimetics with enhanced stability and specific secondary structures mdpi.com. These modified glycines can influence peptide conformation and function, opening avenues for the development of novel therapeutics mdpi.com.

Advanced Bioinformatic and Machine Learning Approaches in this compound Research

The increasing volume and complexity of biological data related to this compound necessitate the application of advanced computational approaches, particularly bioinformatics and machine learning (ML). These tools are becoming indispensable for analyzing large datasets, identifying patterns, building predictive models, and gaining deeper insights into this compound biology.

Bioinformatic tools are used for managing, analyzing, and interpreting biological data, including genomic, transcriptomic, proteomic, and metabolomic datasets related to this compound pathways mdpi.com. This includes sequence analysis, protein structure prediction, and the reconstruction and analysis of metabolic networks involving this compound mdpi.com. Databases and online tools provide access to a wealth of information on this compound and its related molecules, facilitating in silico research oup.com.

Machine learning algorithms are being applied to various aspects of this compound research, from predicting the impact of amino acid variations on protein function to identifying metabolic biomarkers and modeling complex biological systems oup.comnih.govnih.govfrontiersin.orgfrontiersin.org. In metabolomics, ML is used for disease modeling and classification based on metabolic profiles, which can include this compound and related metabolites frontiersin.orgfrontiersin.org. ML models can identify patterns in metabolomic data that distinguish different physiological or pathological states, and some studies have specifically investigated amino acid metabolism, including this compound, in the context of diseases like pancreatic cancer and liver regeneration nih.govfrontiersin.org.

The integration of ML with other computational techniques, such as enhanced sampling in molecular dynamics simulations, is also enabling the exploration of complex chemical landscapes, such as the potential pathways for prebiotic this compound synthesis sciencesconf.org. This highlights the power of ML in uncovering novel biochemical routes and mechanisms.

Furthermore, ML is being used to develop predictive models for properties related to this compound, such as glycosylation sites in proteins, where the presence of this compound near these sites can influence the modification oup.comnih.gov. Reinforcement learning, another type of ML, is being explored to model microbial metabolism and interactions, which could be relevant for understanding the role of gut microbes in this compound metabolism oup.com.

Q & A

Basic: What are the best practices for quantifying glycine concentrations in plant uptake studies using liquid chromatography-mass spectrometry (LC-MS)?

Methodological Answer:

  • Sample Preparation : Deproteinize biological samples using cold acetone or acetonitrile (1:4 ratio) to minimize matrix interference . For soil studies, homogenize and extract this compound with 0.1 M HCl, followed by centrifugation at 10,000 × g for 15 min .
  • Internal Standards : Use deuterated this compound (e.g., this compound-d5) to correct for ion suppression/enhancement in electrospray ionization (ESI) sources. Spike 10 µM this compound-d5 into samples prior to extraction .
  • LC-MS Parameters :
    • Column : HILIC (Hydrophilic Interaction Liquid Chromatography) with 1.7 µm particle size.
    • Mobile Phase : 10 mM ammonium formate (pH 3.0) in water/acetonitrile (15:85, v/v) .
    • Detection : Multiple reaction monitoring (MRM) transitions (m/z 76 → 30 for this compound; m/z 81 → 34 for this compound-d5) .
  • Validation : Ensure linearity (R² > 0.99) across 0.1–100 µM and inter-day precision (CV < 15%) .

Basic: How should researchers design experiments to investigate this compound’s role as a nitrogen source in plant physiology?

Methodological Answer:

  • Controlled Variables : Maintain consistent light intensity (150–200 µmol/m²/s), temperature (25°C), and soil pH (6.0–6.5) to isolate this compound-specific effects .
  • Isotopic Labeling : Use ¹⁵N-glycine to trace nitrogen assimilation pathways. Apply 50 µM ¹⁵N-glycine to hydroponic systems and measure isotopic enrichment in roots/shoots via GC-MS .
  • Competitor Analysis : Co-administer this compound with other nitrogen sources (e.g., ammonium, nitrate) at varying ratios (e.g., 1:1 to 1:5) to assess uptake preferences .
  • Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare this compound uptake rates across treatments. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental objectives .

Advanced: How can contradictory findings regarding this compound’s dual role as a neuroprotective agent and potential contributor to tumor metabolism be systematically analyzed?

Methodological Answer:

  • Contextual Analysis : Differentiate between in vitro (e.g., neuronal cell cultures) and in vivo (e.g., glioma models) systems. For example, this compound exacerbates glioma growth via the this compound cleavage system but protects neurons by modulating NMDA receptors .
  • Metabolomic Profiling : Use ¹H-NMR or LC-MS to quantify this compound flux in tumor vs. normal tissues. Key metabolites to monitor include glutathione (this compound precursor) and sarcosine (this compound derivative) .
  • Pathway Inhibition : Apply CRISPR-Cas9 to knockout this compound decarboxylase (GLDC) in glioma cells and assess proliferation rates. Compare results with GLDC-overexpressing neuronal models .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from PubMed, Web of Science, and Embase, focusing on keywords like “this compound,” “neuroprotection,” and “tumor metabolism” .

Advanced: What methodological approaches are recommended for resolving co-elution challenges in this compound and ammonium separation during ion-exchange chromatography?

Methodological Answer:

  • Temperature Optimization : Increase column temperature to 60°C to reduce retention time overlap. At 60°C, this compound and ammonium achieve baseline separation (resolution > 1.5) due to differential adsorption kinetics .
  • Mobile Phase Adjustment : Use 0.5 M NaCl in 20 mM phosphate buffer (pH 7.4) to elute this compound first (retention time: 8.2 min), followed by ammonium (10.5 min) .
  • Isotherm Modeling : Apply linear adsorption isotherms (e.g., q = K·C, where K = 0.45 for this compound and 0.32 for ammonium) to predict elution profiles .
  • Validation : Test reproducibility across three column batches (CV < 5%) and spike recovery rates (95–105%) .

Basic: What are the critical considerations for preparing this compound samples in complex biological matrices to minimize matrix interference?

Methodological Answer:

  • Deproteinization : Precipitate proteins with 10% (w/v) trichloroacetic acid (TCA) and centrifuge at 12,000 × g for 10 min .
  • Derivatization : Use dansyl chloride (5 mM in acetone) to enhance this compound’s hydrophobicity for reversed-phase HPLC. Incubate at 60°C for 30 min .
  • Solid-Phase Extraction (SPE) : Load samples onto C18 cartridges, wash with 5% methanol, and elute this compound with 80% methanol .
  • Quality Control : Include blank matrices (e.g., this compound-free serum) to validate specificity. Report limits of detection (LOD < 0.1 µM) .

Advanced: How can researchers optimize pulse sequence parameters in magnetic resonance spectroscopy (MRS) to selectively detect this compound in glioma tissues?

Methodological Answer:

  • Pulse Sequence Design : Implement optimal control techniques to suppress myo-inositol (mI) signals. Use a 144 ms TE (echo time) to exploit this compound’s unique J-coupling (3.55 ppm) .
  • Spectral Editing : Apply MEGA-PRESS (MEshcher-GArwood Point RESolved Spectroscopy) with frequency-selective inversion pulses at 3.55 ppm .
  • Phantom Validation : Test sequences on this compound-doped agarose phantoms (1–10 mM) to confirm selectivity (signal-to-noise ratio > 5) .
  • Clinical Correlation : Correlate this compound MRS signals with histopathological glioma grades (WHO I–IV) in patient cohorts (n ≥ 30) .

Tables

Table 1. Key Parameters for this compound Quantification via LC-MS

ParameterSpecification
ColumnHILIC, 2.1 × 100 mm, 1.7 µm
Mobile Phase10 mM ammonium formate (pH 3.0)
Flow Rate0.3 mL/min
Ionization ModeESI (+)
MRM Transitions76 → 30 (this compound), 81 → 34 (this compound-d5)

Table 2. This compound vs. Ammonium Separation at 60°C

CompoundRetention Time (min)Adsorption Constant (K)
This compound8.20.45
Ammonium10.50.32

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.